Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C14H17BrN4O2. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromoimidazo[1,2-a]pyrazine with ethyl chloroformate and piperidine in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Properties
CAS No. |
117718-73-7 |
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Molecular Formula |
C14H17BrN4O2 |
Molecular Weight |
353.21 g/mol |
IUPAC Name |
ethyl 6-bromo-8-piperidin-1-ylimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H17BrN4O2/c1-2-21-14(20)10-8-19-9-11(15)17-13(12(19)16-10)18-6-4-3-5-7-18/h8-9H,2-7H2,1H3 |
InChI Key |
YWUBBSDAJQIKEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)N3CCCCC3)Br |
Origin of Product |
United States |
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